molecular formula C12H12N2O2 B1294987 3',4'-dihydro-2'H-spiro[imidazolidine-4,1'-naphthalene]-2,5-dione CAS No. 57998-96-6

3',4'-dihydro-2'H-spiro[imidazolidine-4,1'-naphthalene]-2,5-dione

Cat. No. B1294987
CAS RN: 57998-96-6
M. Wt: 216.24 g/mol
InChI Key: OZYWLMZRNIFQPM-UHFFFAOYSA-N
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Description

3,4'-Dihydro-2'H-spiro[imidazolidine-4,1'-naphthalene]-2,5-dione (DHSN) is a heterocyclic organic compound which has been used as a building block in various synthetic processes. It has been used as a starting material for the synthesis of various pharmaceuticals, agrochemicals, and other biologically active compounds. DHSN is a versatile compound that has been used in a variety of research applications, from drug discovery to biochemical studies.

Scientific Research Applications

Synthesis and Derivative Development

  • Novel Compound Synthesis : The synthesis of novel compounds like 1-amino-3',4'-dihydro-2H,2'H,5H-spiro[imidazolidine-4,1'-naphthalene]-2,5-dione and its derivatives has been reported, with their structures confirmed through various spectroscopic methods and quantum-chemical calculations (Marinov et al., 2014).

Anticancer Research

  • In Vitro Antiproliferative Activity : Research into the anticancer applications of hydantoin and purine derivatives, including a derivative of 3',4'-dihydro-2'H-spiro[imidazolidine-4,1'-naphthalene]-2,5-dione, has shown effectiveness against various cancer cell lines. This derivative exhibited high tumor-targeting selectivity, suggesting its potential as a scaffold for thymidine phosphorylase inhibitors (Zagórska et al., 2021).

Pharmacological Evaluation

  • Potential Antidepressant and Anxiolytic Activity : Certain derivatives of 3',4'-dihydro-2'H-spiro[imidazolidine-4,1'-naphthalene]-2,5-dione have been synthesized and evaluated for their pharmacological properties. One compound showed significant antidepressant-like effects and a weak anxiolytic-like effect in mice, highlighting its potential use in treating depression and anxiety (Czopek et al., 2010).

properties

IUPAC Name

spiro[2,3-dihydro-1H-naphthalene-4,5'-imidazolidine]-2',4'-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c15-10-12(14-11(16)13-10)7-3-5-8-4-1-2-6-9(8)12/h1-2,4,6H,3,5,7H2,(H2,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZYWLMZRNIFQPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C3(C1)C(=O)NC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001168251
Record name 3′,4′-Dihydrospiro[imidazolidine-4,1′(2′H)-naphthalene]-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001168251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49676793
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3',4'-dihydro-2'H-spiro[imidazolidine-4,1'-naphthalene]-2,5-dione

CAS RN

57998-96-6, 6331-65-3
Record name 3′,4′-Dihydrospiro[imidazolidine-4,1′(2′H)-naphthalene]-2,5-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57998-96-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spiro(imidazolidine-4,1'(2'H)-naphthalene)-2,5-dione, 3',4'-dihydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057998966
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 57998-96-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=187220
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC37014
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37014
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3′,4′-Dihydrospiro[imidazolidine-4,1′(2′H)-naphthalene]-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001168251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3',4'-dihydro-2'H-spiro[imidazolidine-4,1'-naphthalene]-2,5-dione
Reactant of Route 2
3',4'-dihydro-2'H-spiro[imidazolidine-4,1'-naphthalene]-2,5-dione
Reactant of Route 3
3',4'-dihydro-2'H-spiro[imidazolidine-4,1'-naphthalene]-2,5-dione
Reactant of Route 4
3',4'-dihydro-2'H-spiro[imidazolidine-4,1'-naphthalene]-2,5-dione
Reactant of Route 5
3',4'-dihydro-2'H-spiro[imidazolidine-4,1'-naphthalene]-2,5-dione
Reactant of Route 6
3',4'-dihydro-2'H-spiro[imidazolidine-4,1'-naphthalene]-2,5-dione

Citations

For This Compound
25
Citations
A Czopek, H Byrtus, M Kołaczkowski… - European journal of …, 2010 - Elsevier
The synthesis of 5-(cyclo)alkyl-5-phenyl- and 5-spiroimidazolidine-2,4-dione derivatives with an arylpiperazinylpropyl moiety (12–23) and their in vitro and in vivo pharmacological …
Number of citations: 44 www.sciencedirect.com
A Zagórska, A Czopek, A Jaromin, M Mielczarek-Puta… - Materials, 2021 - mdpi.com
Cancer represents one of the most serious health problems and the second leading cause of death around the world. Heterocycles, due to their prevalence in nature as well as their …
Number of citations: 2 www.mdpi.com
AMA Aboeldahab, EAM Beshr, ME Shoman… - European journal of …, 2018 - Elsevier
Two structurally novel series of histone deacetylase inhibitors (HDACIs) involving two potential surface recognition moieties; 3′,4′-dihydro-2′H-spiro[imidazolidine-4,1′-…
Number of citations: 30 www.sciencedirect.com
A Jaromin, A Czopek, S Parapini, N Basilico, E Misiak… - Biomolecules, 2020 - mdpi.com
Malaria is an enormous threat to public health, due to the emergence of Plasmodium falciparum resistance to widely-used antimalarials, such as chloroquine (CQ). Current antimalarial …
Number of citations: 7 www.mdpi.com
M Marinov, D Ganchev… - Journal Scientific & …, 2018 - search.ebscohost.com
This work presents a study on the fungicidal activity of some spirohydantoins and their derivatives towards Plasmopara viticola (grapevine downy mildew). The fungicidal eradicative …
Number of citations: 2 search.ebscohost.com
A Zagórska, A Czopek, M Mielczarek-Puta, M Struga… - 2020 - scholar.archive.org
• Background: Angiogenesis is well known as a vital step in the process of cancer growth. Thymidine phosphorylase (TP) is identical to the angiogenic factor platelet-derived endothelial-…
Number of citations: 4 scholar.archive.org
XG Li, M Rantapaju, LT Kanerva - 2011 - Wiley Online Library
Kinetic resolution of three cyclic quaternary ethyl 1‐amino‐2,3‐dihydro‐1H‐indene‐1‐carboxylates and both 1‐ and 2‐amino‐1,2,3,4‐tetrahydronaphthalene analogues have been …
KW Hunt, AW Cook, RJ Watts, CT Clark… - Journal of Medicinal …, 2013 - ACS Publications
A hallmark of Alzheimer’s disease is the brain deposition of amyloid beta (Aβ), a peptide of 36–43 amino acids that is likely a primary driver of neurodegeneration. Aβ is produced by the …
Number of citations: 65 pubs.acs.org
AA da Silva Júnior, MG da Rocha Pitta… - Anti-Cancer Agents …, 2022 - ingentaconnect.com
It is well known that cancer is the second leading cause of death worldwide. Due to this fact, new results for the treatment of cancer are constantly being introduced and verified. …
Number of citations: 2 www.ingentaconnect.com
MN Marinov, DH Ganchev, RY Prodanova - researchgate.net
This article is presenting a study on the toxic effects of various synthetic organic compounds (spirohydantoins and their derivatives) towards Vaucheria litorea. In addition, a comparative …
Number of citations: 0 www.researchgate.net

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